[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine
Overview
Description
[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine is an organic compound that features a thiazole ring substituted with a methoxyphenyl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine typically involves the reaction of 4-methoxyphenyl isothiocyanate with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
The compound has shown promise in medicinal chemistry due to its potential biological activities. It can be used in the development of drugs targeting specific enzymes or receptors, making it valuable in the treatment of various diseases .
Industry
In the industrial sector, this compound can be utilized in the production of materials with specific properties, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile compound for industrial applications .
Mechanism of Action
The mechanism of action of [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and hydrazine moiety play crucial roles in these interactions, potentially leading to the activation or inhibition of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)-1,3-thiazol-2-amine
- 4-(4-Methoxyphenyl)-1,3-thiazole-2-ylamine
Uniqueness
Compared to similar compounds, [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine stands out due to its hydrazine moiety, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-14-8-4-2-7(3-5-8)9-6-15-10(12-9)13-11/h2-6H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBSBVOHLMZHINL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30410259 | |
Record name | [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4871-25-4 | |
Record name | [4-(4-Methoxy-phenyl)-thiazol-2-yl]-hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30410259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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